N-Methylphenethylamin-Hydrochlorid

Übersicht

Beschreibung

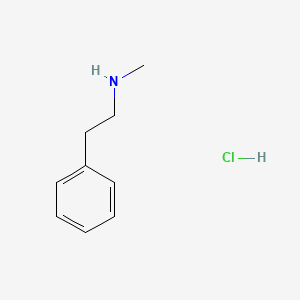

N-Methylphenethylamine hydrochloride is a chemical compound categorized as a phenethylamine. It is an endogenous trace amine neuromodulator and is also found as a toxin in certain plants . This compound is used primarily for research and forensic applications .

Wissenschaftliche Forschungsanwendungen

N-Methylphenethylamine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other compounds.

Medicine: Research into its potential therapeutic effects and its role in neurotransmission is ongoing.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.

Wirkmechanismus

Target of Action

N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .

Mode of Action

NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .

Biochemical Pathways

NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .

Pharmacokinetics

It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.

Result of Action

The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .

Action Environment

It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs

Biochemische Analyse

Biochemical Properties

Phenethylamine, N-methyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is monoamine oxidase B (MAO-B), which metabolizes phenethylamine and its derivatives. This interaction leads to the formation of phenylacetic acid. Additionally, phenethylamine, N-methyl-, hydrochloride interacts with trace amine-associated receptor 1 (TAAR1), which regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Cellular Effects

Phenethylamine, N-methyl-, hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. The effects of phenethylamine, N-methyl-, hydrochloride on cellular function include enhanced mood, cognitive function, and mental well-being .

Molecular Mechanism

The molecular mechanism of action of phenethylamine, N-methyl-, hydrochloride involves its binding interactions with biomolecules and enzyme modulation. It binds to TAAR1, leading to the inhibition of VMAT2 and increased release of monoamine neurotransmitters. Additionally, phenethylamine, N-methyl-, hydrochloride inhibits MAO-B, preventing the breakdown of phenethylamine and prolonging its effects. These interactions result in changes in gene expression and neurotransmitter levels, contributing to its stimulant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenethylamine, N-methyl-, hydrochloride change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that phenethylamine, N-methyl-, hydrochloride can have sustained effects on cellular function, including prolonged neurotransmitter release and modulation of gene expression .

Dosage Effects in Animal Models

The effects of phenethylamine, N-methyl-, hydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and mood without significant adverse effects. At high doses, phenethylamine, N-methyl-, hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes similar to those observed with amphetamines. These threshold effects highlight the importance of dosage regulation in experimental settings .

Metabolic Pathways

Phenethylamine, N-methyl-, hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. This enzyme metabolizes the compound into phenylacetic acid, which is further broken down into other metabolites. The compound also interacts with phenylethanolamine N-methyltransferase, which converts phenethylamine into N-methylphenethylamine, enhancing its effects. These metabolic pathways play a crucial role in regulating the levels and activity of phenethylamine, N-methyl-, hydrochloride in the body .

Transport and Distribution

Phenethylamine, N-methyl-, hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), which facilitate its entry into neurons. Once inside the cells, the compound can be stored in vesicles or metabolized by enzymes such as MAO-B. The distribution of phenethylamine, N-methyl-, hydrochloride within tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of phenethylamine, N-methyl-, hydrochloride is primarily within monoamine neurons, where it exerts its effects on neurotransmitter release and metabolism. The compound is directed to specific compartments within the cells, including synaptic vesicles, where it can modulate neurotransmitter levels. Post-translational modifications and targeting signals play a role in directing phenethylamine, N-methyl-, hydrochloride to these specific subcellular locations, ensuring its proper function and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylphenethylamine hydrochloride can be synthesized through various methods. One common method involves the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . The reaction conditions typically involve the use of solvents like DMF, DMSO, or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for N-Methylphenethylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylphenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can involve halogenation, nitration, or sulfonation using reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of phenylacetic acid, while reduction can yield N-methylphenethylamine. Substitution reactions can produce a variety of substituted phenethylamines.

Vergleich Mit ähnlichen Verbindungen

N-Methylphenethylamine hydrochloride is similar to other phenethylamines such as:

Phenethylamine: Acts as a central nervous system stimulant and neuromodulator.

N-Methylphenethylamine: A positional isomer of amphetamine with similar pharmacodynamic properties.

Amphetamine: A potent central nervous system stimulant with a similar structure.

The uniqueness of N-Methylphenethylamine hydrochloride lies in its specific binding to TAAR1 and its role as a trace amine neuromodulator, which distinguishes it from other phenethylamines .

Eigenschaften

IUPAC Name |

N-methyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBADEXUNPVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

589-08-2 (Parent) | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40194013 | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-43-2 | |

| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-29 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)

![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)

![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)